molecular formula C13H19BO2 B13982017 (4-Cycloheptylphenyl)boronic acid

(4-Cycloheptylphenyl)boronic acid

Cat. No.: B13982017
M. Wt: 218.10 g/mol
InChI Key: VMXUHAPFJNBZBL-UHFFFAOYSA-N
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Description

(4-Cycloheptylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cycloheptylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of cycloheptyl-substituted phenyl derivatives with boron reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (4-Cycloheptylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds and bases.

Major Products Formed:

Comparison with Similar Compounds

  • (4-Cyclohexylphenyl)boronic acid
  • Phenylboronic acid
  • (4-Methylphenyl)boronic acid

Comparison: (4-Cycloheptylphenyl)boronic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other boronic acids .

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

(4-cycloheptylphenyl)boronic acid

InChI

InChI=1S/C13H19BO2/c15-14(16)13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,15-16H,1-6H2

InChI Key

VMXUHAPFJNBZBL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCCCCC2)(O)O

Origin of Product

United States

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